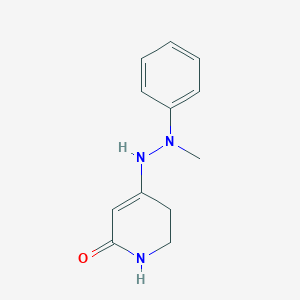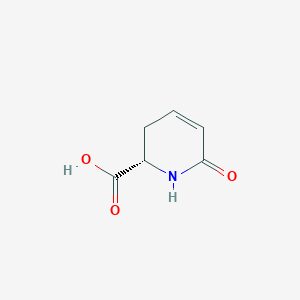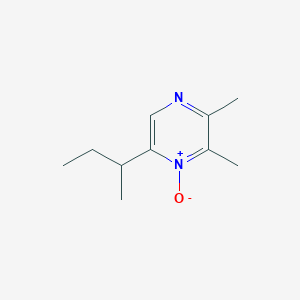
1-(Benzyloxy)-2-bromobenzene
Descripción general
Descripción
1-(Benzyloxy)-2-bromobenzene is an organic compound with the molecular formula C13H11BrO. It is a brominated derivative of benzyloxybenzene, characterized by the presence of a bromine atom at the ortho position relative to the benzyloxy group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)benzene. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at reflux temperature.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), potassium carbonate (K2CO3), and a boronic acid in a solvent like toluene or ethanol.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric pressure.
Major Products:
Substitution: Formation of 1-(benzyloxy)-2-methoxybenzene.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 1-(benzyloxy)benzene.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug discovery.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-2-bromobenzene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid.
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-bromobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-iodobenzene: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-2-chlorobenzene: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
1-(Benzyloxy)-4-bromobenzene: The bromine atom is at the para position, resulting in different chemical properties and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Propiedades
IUPAC Name |
1-bromo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340128 | |
| Record name | 1-(Benzyloxy)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31575-75-4 | |
| Record name | 1-Benzyloxy-2-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)



![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)


